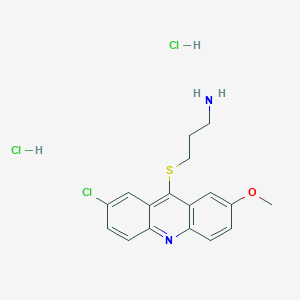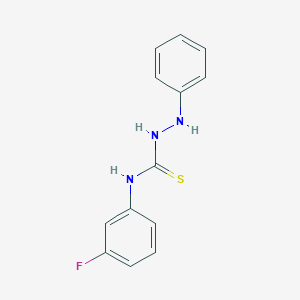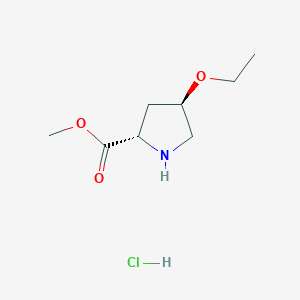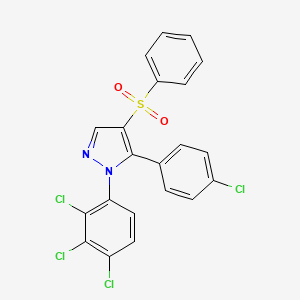
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride is a potent and selective inhibitor of haspin kinase, with an IC50 value of 55 nM. It exhibits 180-fold selectivity over dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), which has an IC50 value of 9.9 μM . Haspin kinase is a serine/threonine kinase expressed in various tissues, including testis, bone marrow, thymus, and spleen .
Métodos De Preparación
The synthesis of 3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the acridine scaffold, which is a key component of the molecule.
Functional group modifications: Introduction of specific functional groups to enhance selectivity and potency. This may involve reactions such as halogenation, methylation, and amination.
Purification and crystallization: The final compound is purified using techniques such as column chromatography and crystallized to obtain the dihydrochloride salt
Análisis De Reacciones Químicas
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the acridine scaffold.
Substitution: Substitution reactions, such as halogenation and amination, are commonly used to introduce specific functional groups
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents (e.g., chlorine, bromine), amines
Aplicaciones Científicas De Investigación
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of haspin kinase in various biochemical pathways.
Biology: Investigates the function of haspin kinase in cell cycle regulation and mitosis.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit haspin kinase, which is involved in cell proliferation and tumor growth.
Industry: Utilized in the development of selective kinase inhibitors for research and drug discovery
Mecanismo De Acción
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride exerts its effects by selectively inhibiting haspin kinase. Haspin kinase phosphorylates histone H3 at threonine 3 (H3T3) during mitosis, which is crucial for proper chromosome alignment and segregation. By inhibiting haspin kinase, this compound disrupts this phosphorylation process, leading to defects in mitosis and cell division .
Comparación Con Compuestos Similares
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride is an optimized analogue of LDN-192960, with improved selectivity and potency. Similar compounds include:
LDN-192960: An earlier analogue with lower selectivity and potency.
DYRK inhibitors: Compounds that inhibit dual-specificity tyrosine-phosphorylation-regulated kinases, such as DYRK1A and DYRK2
This compound stands out due to its high selectivity for haspin kinase and its potential therapeutic applications in cancer treatment .
Propiedades
IUPAC Name |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCCOXNODBCCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2745538.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)


![N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B2745549.png)


![tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate](/img/structure/B2745555.png)


![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)

![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2745560.png)
